molecular formula C10H8BrF3O2 B2998456 Methyl 2-[2-bromo-4-(trifluoromethyl)phenyl]acetate CAS No. 1069115-04-3

Methyl 2-[2-bromo-4-(trifluoromethyl)phenyl]acetate

Cat. No.: B2998456
CAS No.: 1069115-04-3
M. Wt: 297.071
InChI Key: VJEHMVATGGDHMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[2-bromo-4-(trifluoromethyl)phenyl]acetate (CAS: 1069115-04-3) is an aromatic ester featuring a bromo substituent at the ortho position and a trifluoromethyl group at the para position on the phenyl ring. Its molecular formula is C₁₀H₈BrF₃O₂, with a molecular weight of 313.07 g/mol. The compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, owing to the electron-withdrawing properties of the trifluoromethyl and bromo groups, which enhance reactivity in substitution and coupling reactions .

Properties

IUPAC Name

methyl 2-[2-bromo-4-(trifluoromethyl)phenyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrF3O2/c1-16-9(15)4-6-2-3-7(5-8(6)11)10(12,13)14/h2-3,5H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJEHMVATGGDHMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=C(C=C1)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-bromo-4-(trifluoromethyl)phenyl]acetate typically involves the esterification of 2-[2-bromo-4-(trifluoromethyl)phenyl]acetic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-bromo-4-(trifluoromethyl)phenyl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted phenyl acetates.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

Methyl 2-[2-bromo-4-(trifluoromethyl)phenyl]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-[2-bromo-4-(trifluoromethyl)phenyl]acetate involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Positional Isomers

  • Methyl 2-[2-bromo-5-(trifluoromethyl)phenyl]acetate (CAS: Not explicitly listed, referenced in ): This isomer differs in the position of the trifluoromethyl group (meta instead of para). No direct yield or application data are available, but positional isomerism often impacts solubility and crystallinity .

Halogen-Substituted Analogs

  • Methyl 2-(4-bromophenyl)acetate (CAS: 41841-16-1):

    • Lacks the trifluoromethyl group but retains the para-bromo substituent.
    • Molecular formula: C₉H₉BrO₂; molecular weight: 243.07 g/mol.
    • Used as a reference material in drug manufacturing (e.g., ANDA/NDA filings) due to its regulatory compliance (USP, EMA standards) .
    • The absence of the trifluoromethyl group reduces electron-withdrawing effects, making it less reactive in electrophilic substitutions compared to the target compound.
  • Methyl 2-bromo-2-(4-fluorophenyl)acetate (CAS: 71783-54-5): Features a bromo substituent on the acetate chain and a para-fluorophenyl group. Molecular formula: C₉H₈BrFO₂; molecular weight: 247.06 g/mol.

Methoxy-Substituted Analogs

  • Methyl 2-bromo-2-(4-methoxyphenyl)acetate (CAS: 50612-99-2):
    • Molecular formula: C₁₀H₁₁BrO₃; molecular weight: 259.1 g/mol.
    • The methoxy group is electron-donating, contrasting with the electron-withdrawing trifluoromethyl group.
    • This substitution reduces electrophilicity at the phenyl ring, making it less reactive in Suzuki-Miyaura couplings compared to the target compound .

Complex Substituent Analogs

  • Methyl 2-(4-(bromomethyl)-2-chlorophenoxy)acetate (CAS: 864685-36-9): Contains bromomethyl and chloro substituents with an ether linkage. Molecular formula: C₁₀H₁₀BrClO₃; molecular weight: 293.54 g/mol. The bromomethyl group enables alkylation reactions, while the ether linkage increases flexibility, making it suitable for polymer chemistry applications .
  • Methyl 2-(2-(((4-fluoro-3-(trifluoromethyl)phenyl)amino)sulfonyl)-4,5-dimethoxyphenyl)acetate (CAS: CB4366595): A structurally complex analog with sulfonyl and methoxy groups. Molecular formula: C₁₈H₁₇F₄NO₆S; molecular weight: 451.39 g/mol. The trifluoromethyl group here may enhance binding affinity in enzyme inhibition, but the sulfonyl group introduces polar interactions absent in the target compound .

Key Findings and Implications

  • Substituent Position : The ortho-bromo and para-trifluoromethyl groups in the target compound optimize electronic effects for nucleophilic aromatic substitution, unlike meta-substituted analogs .
  • Electron-Withdrawing Groups : The trifluoromethyl group significantly enhances stability and reactivity compared to methoxy or fluorine substituents .
  • Applications : Bromo- and trifluoromethyl-substituted esters are preferred in drug synthesis, while simpler analogs (e.g., 4-bromophenyl derivatives) serve as reference standards .

Biological Activity

Methyl 2-[2-bromo-4-(trifluoromethyl)phenyl]acetate is a synthetic organic compound characterized by its unique molecular structure, which includes a bromine atom and a trifluoromethyl group attached to a phenyl ring. With the molecular formula C10H8BrF3O2C_{10}H_8BrF_3O_2 and a molecular weight of approximately 297.07 g/mol, this compound is primarily utilized as an intermediate in organic synthesis and serves as a precursor for various chemical reactions.

The synthesis of this compound typically involves several steps starting from 2-bromo-4-(trifluoromethyl)benzene. The presence of the bromine atom enhances its reactivity, particularly in cross-coupling reactions, which are essential for constructing complex molecular architectures in medicinal chemistry. The trifluoromethyl group contributes to the compound's lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Biological Activity Overview

While specific biological activities of this compound are not extensively documented, compounds containing bromine and trifluoromethyl groups often exhibit interesting biological properties. These may include:

  • Antimicrobial Activity : Compounds with similar structures have shown potential antimicrobial effects, suggesting that this compound may also possess such properties.
  • Anticancer Potential : The structural characteristics of this compound may allow it to interact with biological targets involved in cancer progression, although specific studies are needed to confirm this activity .
  • Enzyme Modulation : In pharmaceuticals, it is suggested that this compound may interact with enzymes or receptors, modulating their activity through binding interactions.

Comparative Analysis with Related Compounds

A comparative analysis of this compound with structurally similar compounds reveals insights into its potential biological activities:

Compound NameMolecular FormulaUnique Features
Methyl 2-bromoacetateC5H7BrO2C_5H_7BrO_2Simpler structure, lacks trifluoromethyl group
Methyl 3-bromo-4-(trifluoromethyl)benzoateC10H8BrF3O2C_{10}H_8BrF_3O_2Different position of bromine on the aromatic ring
Methyl 4-bromo-3-(trifluoromethyl)benzoateC10H8BrF3O2C_{10}H_8BrF_3O_2Similar reactivity but different substitution pattern

This table highlights the unique reactivity of this compound due to its specific arrangement of substituents, which enhances its potential for use in palladium-catalyzed reactions.

Case Studies and Research Findings

Research into compounds containing trifluoromethyl groups has shown promising results in various therapeutic areas. For instance:

  • FDA-approved Drugs : A review highlighted that many FDA-approved drugs contain trifluoromethyl groups, which contribute significantly to their pharmacological profiles. This indicates a trend where compounds with such features are favored in drug development due to their enhanced biological activities .
  • Antichlamydial Activity : A study on related compounds indicated selective activity against Chlamydia, demonstrating that structural modifications can lead to significant biological effects. This suggests that this compound could be explored for similar applications .
  • Mechanistic Insights : Investigations into the mechanism of action for structurally related compounds reveal that they often interact with specific biological targets, modulating cellular pathways crucial for therapeutic efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.